molecular formula C16H16FNO2 B2485650 Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine CAS No. 331970-58-2

Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine

Cat. No.: B2485650
CAS No.: 331970-58-2
M. Wt: 273.307
InChI Key: NKLUAVMOIRKEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[1,3]dioxole ring fused with a phenyl group substituted with a fluorine atom, making it a versatile molecule for synthetic and medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds have shown antitumor activities against various cancer cell lines .

Mode of Action

Related compounds have been found to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine may interact with its targets to trigger programmed cell death and halt cell division.

Biochemical Pathways

It is plausible that the compound interferes with pathways involved in cell proliferation and survival, given its potential antitumor effects .

Pharmacokinetics

The molecular weight of the compound is 27330 g/mol , which is within the optimal range for oral bioavailability in drug design.

Result of Action

Related compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cells lines . This suggests that this compound may have similar cytotoxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-fluorobenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Amine Formation: The final step involves the reductive amination of the intermediate product with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in an appropriate solvent.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine is unique due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related case studies.

  • Molecular Formula : C16H17FNO2
  • Molecular Weight : 273.3 g/mol
  • CAS Number : 435345-36-1

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. The mechanisms primarily involve:

  • Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have demonstrated that benzo[1,3]dioxol derivatives can promote apoptosis through the mitochondrial pathway, affecting proteins such as Bax and Bcl-2 .

Anticancer Activity

A notable study evaluated the cytotoxic effects of similar compounds on various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated:

  • IC50 Values : The IC50 values for certain derivatives were significantly lower than those of standard chemotherapeutics like doxorubicin, suggesting higher potency. For instance, one derivative showed IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116 compared to doxorubicin's IC50 values of 7.46 µM and 8.29 µM respectively .

Antimicrobial Activity

The compound's biological activity extends beyond anticancer properties; it also exhibits antimicrobial effects:

  • Antibacterial Activity : Research has shown that derivatives with the benzo[d][1,3]dioxole moiety possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 625 µg/mL .

Comparative Biological Activity

The following table summarizes the biological activity of benzo[1,3]dioxole derivatives across various studies:

CompoundCell Line TestedIC50 (µM)Reference
Benzo[1,3]dioxol derivative AHepG22.38
Benzo[1,3]dioxol derivative BHCT1161.54
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
Benzo[1,3]dioxole derivative CS. aureus625
Benzo[1,3]dioxole derivative DP. aeruginosa1250

Case Studies

Several case studies highlight the therapeutic potential of benzo[1,3]dioxol derivatives:

  • Cancer Treatment : A study involving a series of benzo[d][1,3]dioxol-based thiourea derivatives found that they exhibited potent anticancer activity while remaining non-cytotoxic to normal cell lines at higher concentrations (>150 µM) .
  • Antimicrobial Efficacy : Another investigation into the antibacterial properties revealed that certain derivatives were more effective than traditional antibiotics against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) with MIC values significantly lower than those typically required for standard treatments .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c17-14-4-2-1-3-13(14)7-8-18-10-12-5-6-15-16(9-12)20-11-19-15/h1-6,9,18H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLUAVMOIRKEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.